Methyl farnesoate

Description

Properties

IUPAC Name |

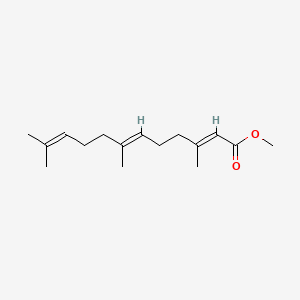

methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10+,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKXNIPBVLQYAB-VDQVFBMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893654 | |

| Record name | Methyl farnesoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10485-70-8 | |

| Record name | Methyl farnesoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl farnesoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl Farnesoate: A Technical Guide to its Core Functions and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Farnesoate (MF)

This compound (MF) is an acyclic sesquiterpenoid hormone crucial to the biology of arthropods, particularly crustaceans.[1] Structurally, it is the non-epoxidized precursor to the well-known insect juvenile hormone III (JH III), from which it differs only by the absence of an epoxide group.[2][3][4] In crustaceans, where true juvenile hormones have not been detected, MF is considered the endogenous analog, regulating a wide array of developmental and physiological processes.[5][6]

MF is synthesized and secreted primarily by the mandibular organs (MO), which are homologous to the corpora allata in insects.[6][7][8][9] Its discovery and subsequent research have identified it as a key regulator in processes such as reproduction, molting, morphogenesis, and sex determination, making it a focal point for studies in crustacean endocrinology and potential applications in aquaculture.[5][8][9][10]

Biosynthesis of this compound

The synthesis of MF is a multi-step enzymatic process that begins with acetyl-CoA and proceeds through the conserved mevalonate (B85504) pathway to produce the precursor farnesyl pyrophosphate.[2][11] The final, crustacean-specific steps convert this precursor into this compound. The entire pathway is subject to complex regulation, notably by inhibitory neuropeptides from the eyestalk, such as Mandibular Organ-Inhibiting Hormone (MO-IH).[9][12]

The key enzymes 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and farnesoic acid O-methyltransferase (FAMeT) represent critical control points in the pathway.[13]

Caption: Biosynthesis pathway of this compound from Acetyl-CoA.

Primary Functions of this compound

MF is a pleiotropic hormone with several well-documented primary functions in crustaceans.

Regulation of Reproduction

One of the most significant roles of MF is the regulation of reproduction in both sexes.[12]

-

In Females: High levels of MF are strongly correlated with vitellogenesis (yolk production).[7][8] It acts as a potent gonadotropin, stimulating ovarian maturation and oocyte development.[7][14] MF secretion from the mandibular organs is typically highest during the vitellogenic stages.[14]

-

In Males: Elevated MF titers are associated with larger reproductive systems, enhanced testicular development, and more aggressive mating behaviors.[7][8][15]

Control of Molting

MF plays a crucial role in controlling the molt cycle, a process fundamental to crustacean growth.[10] It appears to work in concert with other hormones, such as ecdysteroids. Injection of MF can accelerate the molting process.[16] This function is consistent with the role of its insect analog, JH, in preventing precocious metamorphosis and regulating molting.[2] A specific this compound-binding protein (MFBP) has been identified that participates in this process, with evidence suggesting that endogenous MFBP inhibits molting.[5][6]

Morphogenesis and Development

Similar to juvenile hormone in insects, MF is involved in maintaining juvenile morphology and regulating metamorphosis.[2][17] In Drosophila, for instance, MF has been shown to play a dual role in regulating metamorphosis.[2][11] It can also influence sex determination; in daphnids, exposure to MF can increase the proportion of males in a brood.[3][17]

Signaling Pathway

The mechanism of MF action involves a signaling cascade that culminates in the regulation of target gene expression. While not fully elucidated in all crustaceans, the pathway is understood to be analogous to the juvenile hormone signaling pathway in insects.

The process begins with MF being transported through the hemolymph, protected from degradation by binding proteins (MFBPs).[5][6] Upon reaching a target cell, MF likely binds to an intracellular receptor complex. In insects, the JH receptor is a heterodimer of Methoprene-tolerant (Met) and Germ cell-expressed (Gce) proteins. Homologs of these proteins are considered likely candidates for the MF receptor in crustaceans. This ligand-receptor complex then translocates to the nucleus, binds to specific DNA response elements, and modulates the transcription of target genes responsible for initiating physiological responses like vitellogenesis or molting.

References

- 1. Quantification of this compound levels in hemolymph by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Crustacean this compound–binding protein is an insect juvenile hormone–binding protein homolog that inhibits molting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The MF Curse: Investigating the Role of this compound on Crustacean Molting – Department of Biology | CSU [biology.colostate.edu]

- 11. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cris.bgu.ac.il [cris.bgu.ac.il]

- 16. academic.oup.com [academic.oup.com]

- 17. (E,E)-Methyl Farnesoate - Echelon Biosciences [echelon-inc.com]

The Discovery and Core Functions of Methyl Farnesoate in Crustaceans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl farnesoate (MF), a sesquiterpenoid hormone, is a key regulator of crustacean physiology, acting as a functional analog to the juvenile hormone III (JHIII) found in insects. First identified in 1987, MF plays a pivotal role in a multitude of biological processes, including reproduction, molting, and morphogenesis. This technical guide provides an in-depth overview of the discovery of this compound, its biosynthesis, physiological functions, and signaling pathways in crustaceans. It is designed to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms to aid researchers and professionals in the fields of crustacean biology and drug development.

The Landmark Discovery of this compound

The discovery of this compound in crustaceans marked a significant milestone in invertebrate endocrinology. Prior to the late 1980s, the identity of the crustacean juvenile hormone remained elusive. In 1987, a seminal paper by Laufer, Borst, and their colleagues provided the first definitive identification of a juvenile hormone-like compound in a crustacean.[1]

Working with the spider crab, Libinia emarginata, the researchers utilized liquid chromatography (LC) and gas chromatography-mass spectrometry (GC/MS) to identify this compound as a secretory product of the mandibular organs (MO), glands analogous to the insect corpora allata which produce juvenile hormone.[2][3] Their research demonstrated that the synthesis of MF by the mandibular organs varied depending on the sex, reproductive stage, and eyestalk ablation status of the crab, providing the initial evidence for its hormonal role.[2][3] This discovery opened the door to a new era of research into the hormonal control of crustacean development and reproduction.

Biosynthesis of this compound

This compound is synthesized in the mandibular organs from common isoprenoid precursors. The biosynthetic pathway is a multi-step process involving several key enzymes. The pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP). In the final steps, farnesyl pyrophosphate is converted to farnesoic acid (FA), which is then methylated to form this compound by the enzyme farnesoic acid O-methyltransferase (FAO-MeT).[4]

The regulation of MF synthesis is primarily under the negative control of a neuropeptide hormone produced in the X-organ-sinus gland complex located in the eyestalks. This hormone, known as mandibular organ-inhibiting hormone (MO-IH), suppresses the activity of key enzymes in the MF biosynthetic pathway, thereby controlling the circulating titers of MF.[5] Eyestalk ablation, a common experimental technique, removes the source of MO-IH, leading to a significant increase in MF synthesis and release.[5]

Figure 1: Biosynthesis pathway of this compound in the mandibular organ.

Quantitative Data on this compound Levels

The concentration of this compound in the hemolymph of crustaceans varies significantly depending on the species, sex, developmental stage, and physiological condition. Eyestalk ablation consistently leads to a dramatic increase in MF titers, highlighting the inhibitory role of the eyestalk neuropeptides. The following table summarizes representative MF levels reported in the literature for various crustacean species.

| Species | Condition | Hemolymph MF Level (ng/mL) | Reference |

| Libinia emarginata (Spider Crab) | Intact Male | 10 - 50 | Laufer et al. (1987) |

| Eyestalk Ablated Male | > 200 | Laufer et al. (1987) | |

| Vitellogenic Female | 20 - 100 | Laufer et al. (1987) | |

| Homarus americanus (American Lobster) | Intact Male | 2.0 | Li et al. (2005) |

| 14-day Eyestalk Ablated Male | ~24 | Li et al. (2005)[5] | |

| Cancer magister (Dungeness Crab) | Intermolt | ~1 | Tamone & Chang (1993) |

| Premolt | ~15 | Tamone & Chang (1993) | |

| Carcinus maenas (Green Crab) | Low Salinity Stress | 12.8 ± 2.4 | Lovett et al. (2001)[1] |

| Normal Salinity | 3.5 ± 0.7 | Lovett et al. (2001)[1] | |

| Penaeus vannamei (Whiteleg Shrimp) | Ovarian Stage II | ~1.5 | Alfaro-Montoya et al. (2014) |

| Ovarian Stage IV | ~4.5 | Alfaro-Montoya et al. (2014) |

Experimental Protocols

Extraction of this compound from Hemolymph

This protocol is a synthesis of methods described in the literature for the extraction of MF from crustacean hemolymph for subsequent quantification by HPLC or GC-MS.

-

Hemolymph Collection: Collect hemolymph from the arthrodial membrane at the base of a walking leg using a chilled syringe containing an anticoagulant solution (e.g., 10% sodium citrate).

-

Initial Extraction: Immediately transfer the hemolymph to a glass tube containing 2 volumes of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new glass tube.

-

Liquid-Liquid Extraction: Add an equal volume of hexane (B92381) or isooctane (B107328) to the supernatant. Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Organic Phase Collection: Carefully collect the upper organic phase containing the lipids, including MF.

-

Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of hexane or the mobile phase to be used for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: Utilize a normal-phase HPLC system equipped with a silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of a low percentage of diethyl ether in hexane (e.g., 1-2%) is commonly used. The exact percentage may need to be optimized for specific column and system configurations.

-

Injection: Inject the reconstituted sample extract onto the column.

-

Detection: Monitor the eluent using a UV detector at a wavelength of 220 nm.

-

Quantification: Determine the concentration of MF by comparing the peak area of the sample to a standard curve generated with known concentrations of synthetic MF.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization (Optional but Recommended for Sensitivity): For increased sensitivity and improved chromatographic peak shape, the extracted MF can be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC System: Use a gas chromatograph equipped with a capillary column suitable for nonpolar compounds (e.g., DB-5ms).

-

Injection: Inject the derivatized or underivatized sample into the GC inlet.

-

Temperature Program: A typical temperature program starts at a lower temperature (e.g., 150°C), ramps up to a higher temperature (e.g., 250°C), and holds for a period to ensure elution of the compound.

-

Mass Spectrometer: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Key ions for MF (underivatized) are m/z 69, 114, and 250.

-

Quantification: Quantify MF by comparing the abundance of a characteristic ion in the sample to a standard curve prepared with known amounts of derivatized or underivatized MF standard.

Signaling Pathways of this compound

The molecular mechanisms through which this compound exerts its physiological effects are complex and involve at least two distinct signaling pathways.

The Methoprene-Tolerant (Met) Receptor Pathway

Similar to the juvenile hormone signaling pathway in insects, MF in crustaceans can bind to an intracellular receptor called Methoprene-tolerant (Met). Upon binding MF, Met forms a heterodimer with another protein, such as Taiman (Tai), and this complex then binds to specific response elements on the DNA. This binding event typically leads to the transcriptional activation of downstream target genes, such as Krüppel-homolog 1 (Kr-h1), which in turn mediates many of the physiological responses to MF, including the inhibition of metamorphosis and the regulation of reproductive processes.

Figure 2: The Methoprene-Tolerant (Met) signaling pathway for this compound.

Interaction with the Ecdysteroid Signaling Pathway

This compound also interacts with the ecdysteroid signaling pathway, which is the primary regulator of molting. The ecdysteroid receptor is a heterodimer of the Ecdysone Receptor (EcR) and the Retinoid X Receptor (RXR). While MF does not directly bind to RXR, it has been shown to synergistically enhance the transcriptional activity of the EcR-RXR complex in the presence of ecdysteroids. This suggests a crosstalk between the MF and ecdysteroid signaling pathways, allowing for the coordinated regulation of molting and reproduction. The precise mechanism of this synergistic action is an active area of research.

Figure 3: Interaction of this compound with the ecdysteroid signaling pathway.

Conclusion and Future Directions

The discovery of this compound has revolutionized our understanding of crustacean endocrinology. As the crustacean juvenile hormone, MF is a central player in the regulation of key life history traits. The elucidation of its biosynthetic and signaling pathways provides numerous potential targets for the development of novel strategies for aquaculture, pest management, and the assessment of endocrine-disrupting chemicals in aquatic environments.

Future research will likely focus on further dissecting the downstream targets of the MF signaling pathways, understanding the tissue-specific roles of MF, and exploring the intricate crosstalk with other hormonal systems. The development of more sensitive and high-throughput methods for MF quantification will also be crucial for advancing our knowledge of this important hormone. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

- 1. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Methyl Farnesoate in Invertebrates: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl farnesoate (MF), a sesquiterpenoid hormone, plays a pivotal role in the regulation of vital physiological processes in a wide range of invertebrates, particularly crustaceans and insects. Structurally analogous to the juvenile hormone III (JH III) of insects, MF is central to reproduction, molting, morphogenesis, and behavior. This technical guide provides a comprehensive overview of the this compound synthesis pathway, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study. Quantitative data on enzyme kinetics and hormone titers are presented for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of this essential endocrine system. This document is intended to serve as a core resource for researchers investigating invertebrate endocrinology and for professionals in the aquaculture and pharmaceutical industries seeking to modulate invertebrate development and reproduction.

Introduction

This compound is a crucial sesquiterpenoid hormone in invertebrates, acting as a non-epoxidized analog of insect juvenile hormone III.[1][2] Its synthesis primarily occurs in the mandibular organs (MO) of crustaceans, which are considered homologous to the corpora allata of insects.[3][4] The circulating levels of MF in the hemolymph are tightly regulated and have been shown to correlate with reproductive cycles and molting stages.[5][6] Given its significant influence on invertebrate physiology, the MF synthesis pathway presents a promising target for the development of novel strategies in aquaculture and pest management.

The this compound Biosynthesis Pathway

The synthesis of this compound begins with acetyl-CoA and proceeds through the well-conserved mevalonate (B85504) pathway to produce the precursor farnesyl pyrophosphate (FPP).[3][7] From FPP, a series of arthropod-specific enzymatic reactions lead to the final product, this compound.[7] The key enzymes in the terminal steps of this pathway are of particular interest as they represent potential points of regulation.

The generally accepted pathway is as follows:

-

Acetyl-CoA to Farnesyl Pyrophosphate (FPP): This initial phase follows the canonical mevalonate pathway, involving key enzymes such as HMG-CoA synthase and HMG-CoA reductase.[7][8]

-

FPP to Farnesoic Acid (FA): FPP is converted to farnesoic acid through a series of oxidation steps.

-

Farnesoic Acid (FA) to this compound (MF): The final step is the methylation of farnesoic acid, catalyzed by the enzyme farnesoic acid O-methyltransferase (FAOMeT), also referred to as juvenile hormone acid methyltransferase (JHAMT).[9][10][11] This terminal enzyme is a critical regulatory point in MF biosynthesis.[12][13]

References

- 1. Quantification of this compound levels in hemolymph by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sicb.org [sicb.org]

- 3. Signaling Pathways That Regulate the Crustacean Molting Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-hydroxy-3-methylglutaryl-coenzyme A reductase in the lobster mandibular organ: regulation by the eyestalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A farnesoic acid O-methyltransferase (FAMeT) from Exopalaemon carinicauda is responsive to Vibrio anguillarum and WSSV challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A putative farnesoic acid O-methyltransferase (FAMeT) orthologue in Drosophila melanogaster (CG10527): relationship to juvenile hormone biosynthesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular evidence for farnesoic acid O-methyltransferase (FAMeT) involved in the biosynthesis of vitellogenin in the Chinese mitten crab Eriocheir sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuropeptide regulation of biosynthesis of the juvenoid, this compound, in the edible crab, Cancer pagurus - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Farnesoate: A Juvenile Hormone Analog in Crustaceans - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl farnesoate (MF) is a sesquiterpenoid hormone that plays a pivotal role in the regulation of various physiological processes in crustaceans, including development, reproduction, metamorphosis, and molting.[1][2][3][4] Structurally similar to insect juvenile hormone III (JH III), lacking only the epoxide group, MF is considered its crustacean counterpart.[2][5][6] Synthesized and secreted by the mandibular organs, which are homologous to the insect corpora allata, MF's functions are diverse and species-specific.[4][5][7] This technical guide provides a comprehensive overview of MF, focusing on its signaling pathways, quantitative physiological effects, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Core Concepts: this compound Signaling

The action of this compound is primarily mediated through a receptor complex. The current understanding of the MF signaling pathway involves the following key components:

-

This compound (MF): The ligand that initiates the signaling cascade.

-

Methoprene-tolerant (Met): A PAS-bHLH (Per-Arnt-Sim basic-Helix-Loop-Helix) protein that acts as the direct binding partner for MF.[8]

-

Steroid Receptor Coactivator (SRC): A co-activator protein that dimerizes with the MF-bound Met.[8][9]

-

MF-Met-SRC Complex: This activated trimeric complex functions as a transcription factor, binding to specific response elements in the promoter regions of target genes to regulate their expression.[8]

The binding of MF to Met is thought to induce a conformational change that facilitates its dimerization with SRC, leading to the activation of downstream gene transcription.[8]

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Data on this compound Effects

The physiological effects of this compound have been quantified in various crustacean species. The following tables summarize key quantitative data from the literature.

Table 1: In Vivo and In Vitro Effects of this compound on Crustacean Physiology

| Species | Parameter | Treatment/Concentration | Observed Effect | Reference |

| Neocaridina denticulata | Body Length | 0.4 µg/kg MF in feed (40 days) | Significantly enhanced growth compared to control. | [3] |

| Neocaridina davidi | Gene Expression (Hepatopancreas) | 1 ppm MF (in vitro, 3h) | 65 differentially expressed genes identified. | [1] |

| Marsupenaeus japonicus | Larval Survival (Nauplius to Zoea) | EC50: 7.67 µM MF | 50% mortality. | [10] |

| Marsupenaeus japonicus | Metamorphosis (Nauplius to Zoea) | EC50: 0.12 µM MF | 50% inhibition of metamorphosis. | [10] |

| Marsupenaeus japonicus | Larval Survival (Zoea to Mysis) | EC50: 1.25 µM MF | 50% mortality. | [10] |

| Marsupenaeus japonicus | Larval Survival (Mysis to Post-larva) | EC50: 0.65 µM MF | 50% mortality. | [10] |

| Daphnia magna | Male Offspring Production | 52 nM MF | Production of mixed broods of males and females. | [11] |

| Daphnia magna | Male Offspring Production | 400 nM MF | Production of all-male broods. | [11] |

| Homarus americanus | Hemolymph MF Levels (Male) | Eyestalk ablation (Day 1) | 540% increase from initial 2.0 ng/mL. | [12] |

| Homarus americanus | Hemolymph MF Levels (Male) | Eyestalk ablation (Day 14) | 1200% increase from initial levels. | [12] |

| Macrobrachium rosenbergii | Ovarian Protein Content | MF injection | 315.21% increase compared to controls. | [13] |

| Macrobrachium rosenbergii | Ovarian Lipid Content | MF injection | 118.39% increase compared to controls. | [13] |

Table 2: Binding Affinities and Receptor Interactions of this compound

| Species | Protein/Receptor | Ligand | Dissociation Constant (Kd) / EC50 | Method | Reference |

| Cancer magister | Hemolymph Binding Proteins (34 & 44 kDa) | [3H]Farnesyl diazomethyl ketone (FDK) | ~65 nM | Photoaffinity labeling | [14] |

| Cancer magister | Hemolymph Binding Proteins | This compound (MF) | 145 +/- 10 nM | Ligand binding assay (Scatchard analysis) | [14] |

| Daphnia magna | RXR:EcR Heterodimer | Ecdysteroid + MF | Synergistic activation of luciferase reporter | Luciferase reporter assay | [15][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is a generalized procedure for the quantification of MF in hemolymph or tissue samples, based on principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

1. Sample Preparation: a. Collect hemolymph or tissue samples and immediately freeze in liquid nitrogen. Store at -80°C until analysis. b. For hemolymph, add an equal volume of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d6-MF) to precipitate proteins. c. For tissues, homogenize in a suitable buffer and then perform a liquid-liquid extraction with a nonpolar solvent like hexane (B92381) or a solid-phase extraction (SPE).[18] d. Centrifuge the mixture to pellet precipitated proteins or cellular debris. e. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). i. Parent Ion (Q1): m/z corresponding to [MF+H]+. ii. Product Ions (Q3): Select at least two characteristic fragment ions for quantification and confirmation. c. Quantification: Generate a standard curve using known concentrations of MF and the internal standard. Calculate the concentration of MF in the samples based on the peak area ratios.

Protocol 2: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for measuring changes in the expression of MF-related genes.[1][3][5][19]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from tissues of interest using a commercial kit (e.g., TRIzol reagent or RNeasy kit).[5] b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis. c. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[1][5]

2. qRT-PCR: a. Design and validate primers for target genes (e.g., Met, SRC, vitellogenin) and a stable reference gene (e.g., actin, EF-1α).[3] b. Prepare the reaction mixture containing cDNA template, primers, and a SYBR Green master mix.[1][19] c. Perform the PCR in a real-time thermal cycler with a typical program: initial denaturation (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (e.g., 95°C for 10 s) and annealing/extension (e.g., 60°C for 30 s).[1][3] d. Include a melt curve analysis to verify the specificity of the amplification products. e. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.[1][3]

Protocol 3: Gene Silencing by RNA Interference (RNAi)

This protocol describes a general method for knocking down the expression of specific genes to study their function in MF signaling.[5][20][21][22]

1. dsRNA Synthesis: a. Amplify a 300-500 bp region of the target gene (e.g., Met) by PCR using primers with T7 promoter sequences at the 5' end. b. Use the PCR product as a template for in vitro transcription using a T7 RNA polymerase kit to synthesize sense and antisense RNA strands. c. Anneal the complementary RNA strands to form double-stranded RNA (dsRNA). d. Purify and quantify the dsRNA.

2. dsRNA Delivery: a. Inject a specific amount of dsRNA (e.g., 1-5 µg per gram of body weight) into the hemocoel of the crustacean.[23] b. For control groups, inject a non-specific dsRNA (e.g., GFP dsRNA) or saline buffer.[23]

3. Analysis: a. Collect tissues at different time points post-injection (e.g., 24, 48, 72 hours). b. Assess the knockdown efficiency by measuring the target gene's mRNA levels using qRT-PCR (as described in Protocol 2). c. Analyze the physiological or phenotypic changes resulting from the gene knockdown (e.g., altered molting frequency, delayed ovarian development).

Protocol 4: In Situ Hybridization (ISH) for Localization of Gene Expression

This protocol provides a general workflow for visualizing the spatial expression pattern of a gene of interest (e.g., MF receptor) within tissues.[23][24][25][26][27]

1. Probe Synthesis: a. Linearize a plasmid containing the cDNA of the target gene. b. Synthesize digoxigenin (B1670575) (DIG)-labeled antisense and sense (as a negative control) RNA probes through in vitro transcription.[23][25]

2. Tissue Preparation: a. Dissect and fix the tissue of interest in 4% paraformaldehyde.[23][24] b. Dehydrate the tissue through an ethanol (B145695) series and embed in paraffin (B1166041) or prepare for cryosectioning. c. Cut thin sections (5-10 µm) and mount them on slides.

3. Hybridization: a. Rehydrate the sections and treat with Proteinase K to improve probe penetration.[24][26] b. Pre-hybridize the sections to block non-specific binding sites. c. Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65-72°C).[24]

4. Detection: a. Wash the slides to remove unbound probe. b. Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).[24] c. Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme into a colored precipitate, revealing the location of the mRNA.[24] d. Counterstain if necessary and mount the slides for microscopy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an RNAi experiment designed to investigate the function of a gene in the this compound signaling pathway.

Conclusion

This compound is a critical hormone in crustacean endocrinology, acting as a functional analog to insect juvenile hormone. Understanding its signaling pathway and physiological effects is crucial for both basic research and applied sciences, including aquaculture and the development of novel pest control strategies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals working in these fields, facilitating further investigation into the complex roles of this important molecule.

References

- 1. Sesquiterpenoid Hormones Farnesoic Acid and this compound Regulate Different Gene Sets in Shrimp Neocaridina davidi Hepatopancreas [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crustacean this compound–binding protein is an insect juvenile hormone–binding protein homolog that inhibits molting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. aminer.cn [aminer.cn]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Transcriptome Analysis of Hepatopancreas Reveals Sexual Dimorphic Response to this compound Injection in Litopenaeus vannamei | MDPI [mdpi.com]

- 10. Frontiers | Impacts of this compound and 20-Hydroxyecdysone on Larval Mortality and Metamorphosis in the Kuruma Prawn Marsupenaeus japonicus [frontiersin.org]

- 11. scispace.com [scispace.com]

- 12. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. Interactions of this compound and related compounds with a crustacean retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BioKB - Publication [biokb.lcsb.uni.lu]

- 17. rsc.org [rsc.org]

- 18. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expression of this compound epoxidase (mfe) and juvenile hormone esterase (jhe) genes and their relation to social organization in the stingless bee Melipona interrupta (Hymenoptera: Apidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Gene Silencing in Crustaceans: From Basic Research to Biotechnologies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RNA Interference Applied to Crustacean Aquaculture - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Functional Study of the Role of the this compound Epoxidase Gene in the Ovarian Development of Macrobrachium nipponense - PMC [pmc.ncbi.nlm.nih.gov]

- 24. gene-atlas.brainminds.jp [gene-atlas.brainminds.jp]

- 25. zfin.org [zfin.org]

- 26. All-age whole mount in situ hybridization to reveal larval and juvenile expression patterns in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Detecting RNA base methylations in single cells by in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]

Endocrine regulation by methyl farnesoate in arthropods

An In-depth Technical Guide to Endocrine Regulation by Methyl Farnesoate in Arthropods

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (MF), the immediate precursor to insect juvenile hormone III (JH III), has emerged as a crucial sesquiterpenoid hormone in its own right, particularly in crustaceans where it regulates a myriad of physiological processes analogous to JH in insects.[1][2] This document provides a comprehensive technical overview of the endocrine regulation governed by MF in arthropods. It details the biosynthesis pathway, transport mechanisms, receptor interactions, and downstream signaling cascades. Furthermore, it summarizes key physiological functions, presents quantitative data in structured tables, outlines detailed experimental protocols for studying MF, and explores its potential as a target for novel drug development, particularly in aquaculture and pest management.

Introduction to this compound

This compound is a sesquiterpenoid hormone that lacks the epoxide moiety characteristic of juvenile hormones found in most insects.[3][4] Initially considered solely a precursor to JH III, MF is now recognized as the major, and often only, juvenile hormone in many crustacean species, where it plays a pivotal role in reproduction, molting, development, and morphogenesis.[1][5][6][7] In some insects, like higher Diptera, MF is produced and released alongside other JHs and has demonstrated hormonal activity, acting both as a hormone itself and as a pro-hormone that can be converted to JH in peripheral tissues.[3][4][8] Understanding the endocrine pathways of MF is critical for advancements in arthropod endocrinology, evolution, and for developing targeted applications in agriculture and aquaculture.

MF Biosynthesis and Regulation

The synthesis of MF occurs in the mandibular organs (MO) of crustaceans, which are homologous to the corpora allata (CA) in insects.[1][9][10] The biosynthetic pathway begins with acetyl-CoA and proceeds through the canonical mevalonate (B85504) pathway to produce the precursor farnesyl pyrophosphate (FPP).[3][4][9] The final, arthropod-specific steps involve the conversion of FPP to MF.

The key regulatory enzymes in this pathway include 3-hydroxy-3-methylglutaryl CoA reductase (HMGCR) in the early steps and Juvenile hormone acid O-methyltransferase (JHAMT) in the final step, which catalyzes the methylation of farnesoic acid (FA) to form MF.[3][9][11] In many insects, a subsequent step involving a P450 epoxidase (CYP15) converts MF to JH III; this enzyme is thought to be absent in most crustaceans.[9]

Transport and Degradation

Once synthesized and released into the hemolymph, the lipophilic MF molecule is transported by carrier proteins known as binding proteins. In crustaceans, a specific this compound-binding protein (MFBP) has been identified, which is a homolog of the insect juvenile hormone-binding protein (JHBP).[12][13] These proteins protect MF from degradation by general esterases and facilitate its transport to target tissues.[1][13] The primary enzyme involved in MF degradation is juvenile hormone esterase (JHE), which hydrolyzes the methyl ester group.[14]

Receptors and Signaling Pathways

The hormonal action of MF is mediated through nuclear receptors. The primary receptors for MF and other juvenile hormones in arthropods are Methoprene-tolerant (Met) and Germ cell-expressed (Gce).[3][4][15]

The canonical signaling pathway involves the following steps:

-

Binding: MF enters the target cell and binds to the Met receptor in the cytoplasm or nucleus.

-

Dimerization: Ligand binding induces a conformational change in Met, promoting its heterodimerization with a partner protein, often the Steroid Receptor Coactivator (SRC).[14]

-

DNA Binding: The MF-Met-SRC complex translocates to the nucleus (if not already there) and binds to specific JH response elements (JHREs) in the promoter regions of target genes.

-

Transcription Activation: The complex recruits transcriptional machinery to activate the expression of primary response genes, most notably Krüppel-homolog 1 (Kr-h1).[3][4][10][15] Kr-h1 is a transcription factor that mediates many of the downstream anti-metamorphic and reproductive effects of MF/JH.[4]

There is also evidence of crosstalk between MF and ecdysteroid signaling pathways, although the precise mechanisms can differ between species.[10][14][16]

Physiological Roles of MF

MF regulates a diverse array of physiological processes in arthropods, with functions that can be species, sex, and developmental stage-specific.[2]

-

Reproduction: In many crustaceans, MF is a potent gonadotropin.[6][7] High titers are associated with vitellogenesis (yolk production) in females and the development of reproductive systems and mating behaviors in males.[6][7][17]

-

Development and Metamorphosis: Similar to JH in insects, MF plays an anti-metamorphic role, preventing precocious metamorphosis in crustacean larvae.[3][10] It is essential for maintaining the juvenile state during molting cycles.

-

Molting: MF is involved in the regulation of the molt cycle.[2][5] It can stimulate the Y-organs to secrete ecdysteroids, highlighting the interaction between these two major hormonal pathways.[2][14]

-

Sex Determination: In some species, like the water flea Daphnia, MF is a key factor in environmental sex determination, where its synthesis is necessary for the production of male offspring under specific environmental cues.[11][18]

-

Behavior and Metabolism: MF has been linked to aggressive mating behavior in male crabs and influences lipid metabolism and antioxidant capacity.[2][6][7][19]

Quantitative Data Summary

Quantitative analysis is essential for understanding the dynamics of MF signaling. The following tables summarize key data from the literature.

Table 1: Endogenous Levels of this compound in Various Arthropods

| Species | Tissue/Fluid | Developmental Stage / Condition | MF Concentration | Citation |

|---|---|---|---|---|

| Drosophila melanogaster | Whole body | Larva (3h AIW) | ~670 fmol/larva | [8] |

| Various Arthropods | Whole body | Not specified | 2 - 12 ng/g | [5][20] |

| Crustaceans | Hemolymph | Reproductive season | Higher levels | [5] |

| Crustaceans | Hemolymph | Pre-reproductive season | Lower levels |[5] |

Table 2: Binding Affinities of MF Binding Proteins and Receptors

| Species | Protein | Ligand | Apparent Dissociation Constant (Kd) | Citation |

|---|---|---|---|---|

| Cancer magister | Hemolymph MFBPs | Farnesyl diazomethyl ketone (FDK) | ~65 - 100 nM | [21] |

| Cancer magister | Hemolymph MFBPs | This compound (MF) | 145 ± 10 nM | [21] |

| Libinia emarginata | Hemolymph MFBP | this compound (MF) | 4.5 x 10⁻⁶ M |[1] |

Methodologies for Studying MF Endocrine Regulation

A variety of experimental techniques are employed to investigate the role of MF.

Quantification of this compound

Accurate quantification of endogenous MF levels is crucial. The most common methods are based on chromatography coupled with mass spectrometry.

Protocol: MF Quantification by GC-MS

-

Homogenization: Tissues (e.g., hemolymph, whole body) are homogenized in a suitable solvent like acetonitrile (B52724) or hexane.

-

Extraction: MF is extracted from the homogenate using liquid-liquid extraction or matrix solid-phase dispersion (MSPD).[5][20]

-

Purification: The extract is often purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC) to remove interfering lipids.

-

Derivatization (Optional): To improve volatility and detection, the extract can be derivatized.

-

Analysis: The purified sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). MF is identified based on its retention time and mass spectrum.[5][20] Quantification is achieved by comparing the peak area to that of a known amount of an internal standard. High-performance liquid chromatography (HPLC) with UV detection is also a viable method.[22]

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound on the Growth and Antioxidant Capacity of Neocaridina denticulata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]

- 4. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Evolution Analysis of the Complete this compound Biosynthesis and Related Pathway Genes in the Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. scienceopen.com [scienceopen.com]

- 13. Crustacean this compound-binding protein is an insect juvenile hormone-binding protein homolog that inhibits molting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative Transcriptome Analysis of Hepatopancreas Reveals Sexual Dimorphic Response to this compound Injection in Litopenaeus vannamei [mdpi.com]

- 15. Methoprene-Tolerant (Met) Acts as this compound Receptor to Regulate Larva Metamorphosis in Mud Crab, Scylla paramamosain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interactions of this compound and related compounds with a crustacean retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. A simple and sensitive approach to quantify this compound in whole arthropods by matrix-solid phase dispersion and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quantification of this compound levels in hemolymph by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Methyl Farnesoate Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl farnesoate (MF) is a crucial sesquiterpenoid hormone in crustaceans, analogous to the juvenile hormones of insects. It plays a pivotal role in regulating a wide array of physiological processes, including reproduction, molting, and sex determination. The signaling cascade initiated by MF involves a nuclear receptor complex that modulates the expression of specific target genes. A thorough understanding of this pathway is essential for research in crustacean biology and for the development of novel strategies in aquaculture and pest control. This guide provides a detailed overview of the core components of the MF signaling pathway, quantitative data on receptor binding and gene expression, detailed experimental protocols for studying the pathway, and visualizations of the key molecular interactions and workflows.

Core Components of the this compound Signaling Pathway

The canonical MF signaling pathway is mediated by a heterodimeric nuclear receptor complex. The key players in this pathway are:

-

This compound (MF): The ligand that initiates the signaling cascade. It is synthesized in the mandibular organs.

-

Methoprene-tolerant (Met): A ligand-binding nuclear receptor and a member of the bHLH-PAS family of transcription factors. Met is the primary receptor for MF.[1]

-

Steroid Receptor Co-activator (SRC): A co-activator protein that dimerizes with Met upon MF binding to form the active receptor complex.[1] This complex then functions as a transcription factor.

The this compound Signaling Pathway

The activation of the MF signaling pathway follows a series of well-defined steps, leading to the regulation of target gene expression.

3.1 Ligand Binding and Receptor Activation

In its inactive state, Met can exist as a multimer. The binding of MF to the PAS-B domain of Met induces a conformational change, leading to the dissociation of these multimers. This conformational change also promotes the heterodimerization of the MF-bound Met with SRC.[1]

3.2 Transcriptional Regulation

The activated Met/SRC heterodimer translocates to the nucleus and binds to specific response elements in the promoter regions of target genes. This binding initiates the transcription of genes involved in various physiological processes.

3.3 Downstream Physiological Effects

The downstream effects of MF signaling are diverse and include:

-

Reproduction: MF stimulates vitellogenesis, the process of yolk protein synthesis, in females and is associated with male reproductive behavior.[2]

-

Molting: The MF pathway interacts with the ecdysteroid signaling pathway to regulate the molting cycle.[3]

-

Sex Determination: In some crustacean species, MF is a key factor in male sex determination.[1]

Quantitative Data

Quantitative analysis of the MF signaling pathway provides crucial insights into its dynamics. The following tables summarize key quantitative data from various studies.

Table 1: this compound Binding Affinities

| Species | Protein | Ligand | Dissociation Constant (Kd) | Method |

| Cancer magister | Hemolymph MF binding proteins | [3H]FDK | ~65 nM | Saturation binding studies |

| Cancer magister | Hemolymph MF binding proteins | [3H]FDK | 145 ± 10 nM | Scatchard analysis |

Table 2: Differential Gene Expression in Response to this compound

| Species | Tissue | Gene | Fold Change | Experimental Condition |

| Neocaridina davidi | Hepatopancreas | Farnesyl pyrophosphate synthase (FPPS) | Upregulated | In vitro FA treatment |

| Neocaridina davidi | Hepatopancreas | Aldehyde dehydrogenase (ALDH) | Downregulated | In vitro FA treatment |

| Litopenaeus vannamei | Hepatopancreas | Chitinases | Upregulated in males | MF injection |

| Litopenaeus vannamei | Hepatopancreas | miRNA processing genes | Upregulated in females | MF injection |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the MF signaling pathway.

5.1 Luciferase Reporter Assay for MF Receptor Activation

This assay is used to quantify the ability of MF to activate its receptor and induce gene expression.

Principle: A reporter plasmid containing a luciferase gene downstream of a promoter with Met/SRC response elements is co-transfected into cells with expression plasmids for Met and SRC. Upon activation by MF, the Met/SRC complex binds to the response elements and drives the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

-

Cell Culture and Transfection:

-

Culture insect or mammalian cells (e.g., HEK293T) in appropriate media.

-

Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with the following plasmids using a suitable transfection reagent:

-

Expression plasmid for Met.

-

Expression plasmid for SRC.

-

Luciferase reporter plasmid with response elements.

-

A control plasmid expressing Renilla luciferase for normalization.

-

-

-

This compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of MF (and a vehicle control).

-

-

Luciferase Assay:

-

After 24-48 hours of incubation with MF, lyse the cells.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity by MF compared to the vehicle control.

-

5.2 RNA-Seq Analysis of MF-regulated Gene Expression

This technique is used to identify and quantify the genes that are differentially expressed in response to MF on a genome-wide scale.

Principle: RNA is extracted from control and MF-treated tissues, converted to cDNA, and sequenced using next-generation sequencing. The resulting sequence reads are mapped to a reference transcriptome or genome to quantify the expression level of each gene.

Methodology:

-

Experimental Treatment and Sample Collection:

-

Expose crustaceans to a specific concentration of MF (or a vehicle control) for a defined period.

-

Dissect the target tissue (e.g., hepatopancreas, ovary) and immediately freeze it in liquid nitrogen.

-

-

RNA Extraction and Quality Control:

-

Extract total RNA from the tissues using a suitable kit or protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

-

Library Preparation and Sequencing:

-

Prepare cDNA libraries from the high-quality RNA samples.

-

Sequence the libraries on a next-generation sequencing platform (e.g., Illumina).

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome or assemble a de novo transcriptome.

-

Quantify gene expression levels.

-

Identify differentially expressed genes (DEGs) between the control and MF-treated groups.

-

Perform functional annotation and pathway analysis of the DEGs.

-

5.3 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

qRT-PCR is used to validate the expression changes of specific target genes identified from RNA-seq or other screening methods.

Principle: RNA is reverse-transcribed into cDNA, which is then used as a template for PCR with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye, allowing for the quantification of the initial amount of template.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA and synthesize cDNA as described for RNA-seq.

-

-

Primer Design and Validation:

-

Design and validate primers specific to the target genes and a reference (housekeeping) gene.

-

-

qRT-PCR Reaction:

-

Set up the qRT-PCR reaction with cDNA, primers, and a suitable master mix containing a fluorescent dye (e.g., SYBR Green).

-

Run the reaction on a real-time PCR machine.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method.

-

Conclusion

The this compound signaling pathway is a central regulatory system in crustaceans, controlling key aspects of their life cycle. The core components, the Met/SRC receptor complex, and the downstream transcriptional regulation are becoming increasingly well-understood. The experimental approaches outlined in this guide provide a robust framework for further dissecting the intricacies of this pathway. Future research in this area will likely focus on identifying novel downstream targets, elucidating the crosstalk with other signaling pathways, and leveraging this knowledge for practical applications in aquaculture and crustacean management.

References

- 1. Identification and characterization of this compound binding proteins from the crab, Cancer magister - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthesis in the lobster mandibular organ: The roles of HMG-CoA reductase and farnesoic acid-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imperial.ac.uk [imperial.ac.uk]

An In-depth Technical Guide to the Identification of Methyl Farnesoate Receptors

Abstract: Methyl farnesoate (MF), a sesquiterpenoid hormone, is a critical regulator of physiological processes in crustaceans, including reproduction and metamorphosis, functioning as an analog to the juvenile hormones (JH) of insects.[1][2] Despite its recognized importance, the definitive identification of its cognate receptor has been a subject of extensive research.[3] This guide provides a comprehensive overview of the primary candidate receptors, the experimental evidence supporting their roles, detailed protocols for key identification assays, and the signaling pathways involved. The central focus is on the leading candidate, the Methoprene-tolerant (Met) protein, with discussion of other potential receptors such as the Ultraspiracle/Retinoid X Receptor (USP/RXR) and the Farnesoid X Receptor (FXR).

Candidate Receptors for this compound

The process of identifying a ligand for an orphan receptor, known as deorphanization, employs a range of molecular and cellular techniques.[4] For this compound, research has converged on three main candidates from the nuclear receptor superfamily.

Methoprene-tolerant (Met): The Leading Candidate

The Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix-Per-Arnt-Sim (bHLH-PAS) family of transcriptional regulators, is widely considered the primary receptor for MF in crustaceans.[1][2]

-

Molecular Evidence: Cloning and sequencing of Met from various crustacean species, including the swimming crab (Portunus trituberculatus), the Chinese mitten crab (Eriocheir sinensis), and the mud crab (Scylla paramamosain), have revealed a conserved protein structure.[1][2][5] This structure includes the characteristic bHLH and PAS domains, as well as specific amino acid residues predicted to be crucial for binding MF or its insect analog, JH.[2][6]

-

Functional Evidence (Vitellogenesis): In many crustacean species, the hepatopancreas is the primary site of vitellogenin (Vg) synthesis, a key yolk precursor protein. Studies have shown that the expression of Met mRNA is high in the hepatopancreas and correlates with vitellogenic stages.[1][2] Both in vitro and in vivo experiments have demonstrated that administration of MF leads to a significant and synchronous increase in the expression of both Met and Vg, strongly suggesting that Met mediates the transcriptional regulation of Vg synthesis in response to MF.[1][2]

-

Functional Evidence (Metamorphosis): Perhaps the most direct evidence comes from gene knockdown studies. In the mud crab, RNA interference (RNAi) targeting Met was shown to block the inhibitory effect of MF on larval metamorphosis.[5][7] This indicates that Met is necessary for the MF signal to be transduced, confirming its role as a functional receptor in this critical developmental process.[5] The MF-Met signaling pathway appears to be conserved, regulating downstream genes like Krüppel-homolog 1 (Kr-h1).[5]

Ultraspiracle (USP) / Retinoid X Receptor (RXR)

USP (the insect homolog of the vertebrate Retinoid X Receptor, or RXR) is a nuclear receptor known for forming heterodimers with other receptors, most notably the ecdysone (B1671078) receptor (EcR).[8][9] Its role as a direct MF receptor is more ambiguous.

-

Binding Studies: Fluorescence-based binding assays using Drosophila USP demonstrated direct, albeit relatively low-affinity, binding to JH III and its precursors, including this compound.[9][10] The estimated dissociation constant (Kd) for JH III binding to USP was approximately 0.5 µM.[8][10]

-

Functional Reporter Assays: In contrast, luciferase reporter assays using the RXR from the crustacean Daphnia magna did not show transcriptional activation in response to MF alone.[3] However, the study revealed a synergistic effect where MF significantly enhanced the activation of the RXR:EcR heterodimer complex by ecdysteroids.[3] This suggests that MF may not act as a classical ligand that directly activates USP/RXR but rather as a modulator that enhances the sensitivity or activity of other receptor complexes.

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor whose name is derived from its activation by farnesol (B120207), a precursor in the MF biosynthesis pathway.[11][12] In vertebrates, FXR is a well-established receptor for bile acids and plays a central role in regulating bile acid, lipid, and glucose homeostasis.[13][14][15] While its connection to farnesoids makes it a theoretical candidate, there is limited direct evidence supporting its role as a physiological MF receptor in arthropods. Its study remains largely confined to vertebrate metabolic diseases.[16]

Quantitative Data Summary

The following tables summarize the key findings for each candidate receptor and the available quantitative binding data.

Table 1: Summary of Evidence for Candidate this compound Receptors

| Receptor Candidate | Organism(s) Studied | Key Experimental Findings | Conclusion | Citations |

| Methoprene-tolerant (Met) | P. trituberculatus, E. sinensis, S. paramamosain | - Conserved MF/JH binding domains.- Co-expression with vitellogenin (Vg).- MF induces upregulation of both Met and Vg.- RNAi knockdown of Met blocks MF-mediated effects on metamorphosis. | Strong evidence as the primary functional receptor for MF in crustaceans. | [1],[2],[5],[17] |

| Ultraspiracle (USP/RXR) | Drosophila melanogaster, Daphnia magna | - Direct but low-affinity binding to JH III and MF shown in Drosophila.- Did not directly activate transcription in Daphnia reporter assays.- Synergistically enhanced ecdysteroid activation of the EcR:RXR complex. | Equivocal evidence. May act as a low-affinity receptor or, more likely, a modulator of other receptor pathways. | [10],[3],[9] |

| Farnesoid X Receptor (FXR) | Vertebrate models | - Activated by farnesol metabolites (bile acids).- Central role in vertebrate metabolism. | Weak evidence in arthropods. A candidate by structural analogy but lacks functional validation as an MF receptor. | [13],[14],[15] |

Table 2: Quantitative Ligand-Receptor Binding Data

| Ligand | Receptor/Binding Protein | Organism | Method | Binding Affinity (Kd) | Citations |

| This compound (MF) | MF Binding Proteins (34 & 44 kDa) | Cancer magister (crab) | Photoaffinity Labeling / Scatchard | 145 ± 10 nM | [18] |

| Juvenile Hormone III (JH III) | Ultraspiracle (USP) | Drosophila melanogaster | Fluorescence-based Assay | ~500 nM (0.5 µM) | [10],[8] |

Signaling Pathways and Experimental Workflows

Visualizing the MF-Met Signaling Pathway

The prevailing model for MF action involves its binding to a cytoplasmic Met protein, which then dimerizes with a partner protein such as Steroid Receptor Co-activator (SRC) or Taiman. This complex translocates to the nucleus and binds to specific response elements on the DNA to regulate the transcription of target genes.

Visualizing Experimental Workflows

The identification and validation of a receptor is a multi-step process that combines biochemical, cellular, and in vivo approaches.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used in MF receptor identification.

Radioligand Binding Assay

This assay is the gold standard for quantifying the direct interaction between a ligand and a receptor, determining binding affinity (Kd) and receptor density (Bmax).[19][20]

Objective: To measure the specific binding of MF to its putative receptor in a tissue homogenate.

Materials:

-

Radiolabeled ligand (e.g., [³H]MF or a photoaffinity analog like [³H]FDK).[18]

-

Unlabeled MF for competition.

-

Tissue source (e.g., hepatopancreas), flash-frozen.

-

Homogenization Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[21]

-

Wash Buffer (ice-cold).

-

Glass fiber filters (pre-soaked in polyethyleneimine, PEI, to reduce non-specific binding).

-

96-well filter plates and vacuum manifold.

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize the tissue in 20 volumes of ice-cold homogenization buffer. Centrifuge at 1,000 x g to remove debris. Pellet the membranes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C. Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Finally, resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.[21]

-

Assay Setup (96-well plate):

-

Total Binding: Add membrane preparation, a fixed concentration of radiolabeled ligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radiolabeled ligand, and a high concentration (e.g., 1000-fold excess) of unlabeled MF.

-

Competition: For determining affinity (Ki) of unlabeled compounds, add membrane preparation, radiolabeled ligand, and varying concentrations of the unlabeled competitor (MF).

-

-

Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[21]

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: Quickly wash each filter 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

For saturation experiments (varying radioligand concentration), plot specific binding vs. ligand concentration and use non-linear regression to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the log concentration of the unlabeled competitor to calculate the IC50, from which the Ki can be derived.[21]

-

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method used to discover protein-protein interactions, such as the dimerization of a receptor with its co-activators.[22][23]

Objective: To test if the MF receptor (e.g., Met) interacts with a partner protein (e.g., SRC) in a ligand-dependent manner.

Materials:

-

Yeast strain (e.g., Y2HGold) with multiple reporter genes (e.g., HIS3, ADE2, lacZ).[24]

-

"Bait" plasmid (e.g., pGBKT7) containing the receptor cDNA fused to the GAL4 DNA-Binding Domain (DBD).

-

"Prey" plasmid (e.g., pGADT7) containing the partner protein cDNA fused to the GAL4 Activation Domain (AD).

-

Yeast transformation reagents (e.g., PEG/LiAc).

-

Selective dropout media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, and high-stringency SD/-Trp/-Leu/-His/-Ade).[24]

Protocol:

-

Plasmid Construction: Clone the full-length or ligand-binding domain of Met into the "bait" vector. Clone the potential interaction partner (SRC) into the "prey" vector.

-

Yeast Transformation: Co-transform the yeast cells with both the bait and prey plasmids using a standard protocol (e.g., heat shock with PEG/LiAc).[24]

-

Selection of Transformants: Plate the transformed yeast on double dropout (DDO) media (SD/-Trp/-Leu) to select for cells that have successfully taken up both plasmids.

-

Interaction Screening:

-

Patch colonies from the DDO plate onto high-stringency quadruple dropout (QDO) media (SD/-Trp/-Leu/-His/-Ade).

-

To test for ligand dependency, replica-plate onto QDO media with and without MF supplemented in the agar.

-

-

Reporter Gene Assay (β-galactosidase): Perform a colorimetric assay (e.g., using X-gal) to confirm the activation of the lacZ reporter gene. Interaction is indicated by the development of a blue color.

-

Analysis: Growth on the high-stringency QDO media and/or activation of the lacZ reporter indicates a physical interaction between the bait and prey proteins. If this interaction is stronger or only occurs in the presence of MF, it suggests a ligand-dependent dimerization.

Dual-Luciferase Reporter Gene Assay

This cell-based functional assay measures the ability of a ligand-activated receptor to drive the transcription of a specific gene.[25][26]

Objective: To quantify the transcriptional activity of a candidate receptor in response to MF.

Materials:

-

Mammalian or insect cell line (e.g., HEK293, HepG2, Sf9).

-

Receptor expression vector (e.g., pcDNA-Met).

-

Reporter vector containing a hormone response element upstream of a firefly luciferase gene (e.g., pGL4).[27]

-

Control vector constitutively expressing Renilla luciferase (for normalization).[28]

-

Transfection reagent (e.g., Lipofectamine).

-

This compound (MF).

-

Dual-Luciferase® Reporter Assay System (or equivalent).

-

Luminometer.

Protocol:

-

Cell Seeding: Seed cells into 24- or 96-well plates and allow them to attach overnight.

-

Transfection: Co-transfect the cells with the three plasmids: the receptor expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector.[28]

-

Ligand Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of MF (and a vehicle control, e.g., ethanol (B145695) or DMSO).

-

Incubation: Incubate the cells for an additional 18-24 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

-

Luminometry:

-

Add the Firefly luciferase substrate to the cell lysate and measure the luminescence (Luminescence F).

-

Add the Stop & Glo® reagent (which quenches the firefly reaction and activates the Renilla reaction) and measure the second luminescence signal (Luminescence R).

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luminescence (F/R) for each well to normalize for transfection efficiency and cell viability.

-

Calculate the "Fold Activation" by dividing the normalized ratio of the MF-treated samples by the normalized ratio of the vehicle control samples.

-

Plot Fold Activation vs. log[MF] to generate a dose-response curve and determine the EC50 value (the concentration of MF that produces 50% of the maximal response).

-

References

- 1. Molecular characterization of methoprene-tolerant gene (Met) in the swimming crab Portunus trituberculatus: Its putative role in this compound-mediated vitellogenin transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential role of Methoprene-tolerant (Met) in this compound-mediated vitellogenesis in the Chinese mitten crab (Eriocheir sinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of this compound and related compounds with a crustacean retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A chemogenomics based approach for deorphanization of testicular receptor 4: An orphan receptor of nuclear receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methoprene-Tolerant (Met) Acts as this compound Receptor to Regulate Larva Metamorphosis in Mud Crab, Scylla paramamosain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methoprene-Tolerant (Met) Acts as this compound Receptor to Regulate Larva Metamorphosis in Mud Crab, Scylla paramamosain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Molecular Evolution of Ultraspiracle Protein (USP/RXR) in Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis | PLOS Genetics [journals.plos.org]

- 12. This compound Plays a Dual Role in Regulating Drosophila Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]

- 25. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Nuclear Receptor Analysis Luciferase Vectors [promega.com]

- 28. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]

The Divergent Legacy of a Master Regulator: An In-depth Guide to the Evolution of Methyl Farnesoate Function in Invertebrates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl farnesoate (MF) is a critical sesquiterpenoid hormone in many invertebrates, particularly crustaceans, where it serves as the functional analog to the well-known juvenile hormones (JHs) of insects.[1] Structurally, MF is the direct unepoxidated precursor to JH III, the most common form of JH in insects.[2][3] This structural relationship underscores a key evolutionary divergence. The enzyme responsible for the final epoxidation step in JH III synthesis, a cytochrome P450 (CYP15), is notably absent in most crustacean lineages.[2] This guide explores the evolutionary trajectory of MF, detailing its biosynthesis, its multifaceted physiological roles in reproduction, development, and metamorphosis, its molecular signaling pathway, and the key experimental methodologies used to elucidate its function. Understanding this ancient regulatory system offers significant insights into invertebrate endocrinology and presents novel opportunities for targeted drug and pesticide development.

The Evolutionary Divergence: From this compound to Juvenile Hormone

The endocrine control of development and reproduction in arthropods is largely governed by a class of sesquiterpenoid hormones.[2] In insects, these are the juvenile hormones (JHs), which regulate metamorphosis, reproduction, and other physiological processes.[3] In crustaceans, the primary active sesquiterpenoid is this compound (MF).[4][5]

The evolutionary split between the MF and JH pathways hinges on a single enzymatic step. The biosynthesis of both hormones follows the mevalonate (B85504) pathway to produce farnesoic acid (FA), which is then methylated by farnesoic acid O-methyltransferase (FAMeT) to yield MF.[6] In insects, a specific epoxidase (CYP15A1) catalyzes the conversion of MF to JH III.[2] The general absence of this epoxidase gene in crustaceans suggests that MF itself is the terminal, functional hormone in these species.[2][5] This makes the MF signaling system an ancestral state from which the insect JH system evolved.

Biosynthesis and Regulation of this compound

MF is synthesized and secreted primarily by the mandibular organs (MO), which are considered homologous to the corpora allata in insects—the site of JH production.[1][7] The synthesis pathway is a multi-step process beginning with acetyl-CoA.[2] The rate of MF synthesis is not constant and is regulated by neuropeptides from the X-organ–sinus gland (XO-SG) complex located in the eyestalks.[8] Eyestalk ablation typically leads to a significant increase in MF synthesis by the mandibular organs, indicating a primary inhibitory control mechanism.[5]

Physiological Functions of this compound in Invertebrates

MF is a pleiotropic hormone with demonstrated roles in reproduction, molting, metamorphosis, and stress response.[5][9]

Role in Reproduction